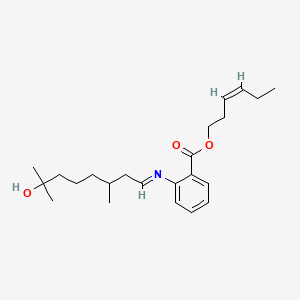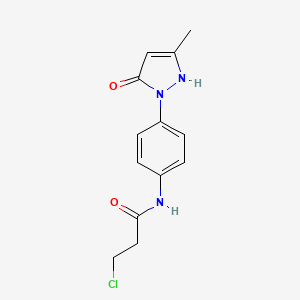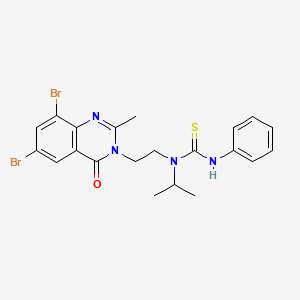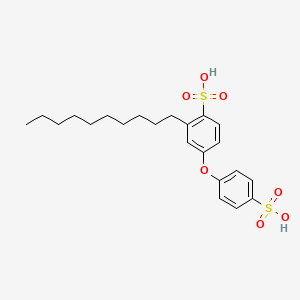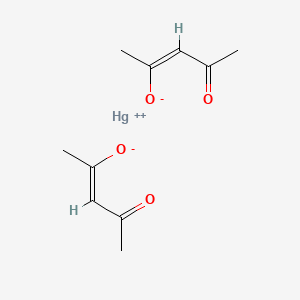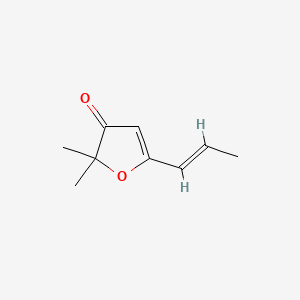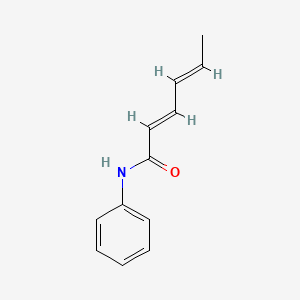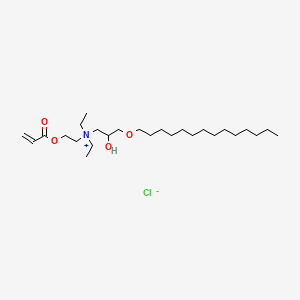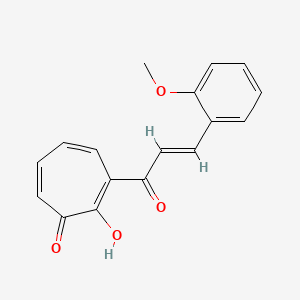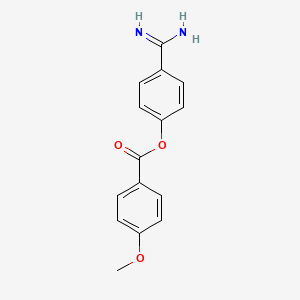
2-Ethyl-3-hydroxy-4H-pyran-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-hydroxy-4H-pyran-4-thione is a chemical compound that belongs to the class of pyran derivatives It is structurally characterized by a pyran ring with a hydroxyl group at the third position, an ethyl group at the second position, and a thione group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
2-Ethyl-3-hydroxy-4H-pyran-4-thione can be synthesized from ethylmaltol (2-ethyl-3-hydroxy-4H-pyran-4-one) using Lawesson’s reagent. The reaction involves the conversion of the carbonyl group in ethylmaltol to a thione group. The process is carried out in dry toluene at 80°C under a nitrogen atmosphere. The reaction mixture is heated with stirring for 1.5 hours, then cooled to room temperature and filtered to obtain the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process involving Lawesson’s reagent can be scaled up for industrial applications. The use of common reagents and solvents makes this method feasible for larger-scale production.
化学反応の分析
Types of Reactions
2-Ethyl-3-hydroxy-4H-pyran-4-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thione group can be reduced to a thiol group under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding thiol.
Substitution: The major products are substituted pyran derivatives.
科学的研究の応用
2-Ethyl-3-hydroxy-4H-pyran-4-thione has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in managing diabetes.
作用機序
The mechanism by which 2-ethyl-3-hydroxy-4H-pyran-4-thione exerts its effects involves its interaction with metal ions, particularly zinc. The compound forms complexes with zinc ions, which exhibit insulin-mimetic activities. These complexes have a distorted tetrahedral coordination, which is believed to enhance their biological activity . The molecular targets and pathways involved include the activation of insulin receptors and subsequent signaling pathways that regulate glucose uptake and metabolism.
類似化合物との比較
2-Ethyl-3-hydroxy-4H-pyran-4-thione can be compared with other similar compounds such as:
3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol): Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-3-hydroxy-4H-pyran-4-selenone: Similar structure but with a selenone group instead of a thione group.
2-Ethyl-3-hydroxy-4H-pyran-4-one (Ethylmaltol): The precursor compound with a carbonyl group instead of a thione group.
The uniqueness of this compound lies in its thione group, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
84642-58-0 |
|---|---|
分子式 |
C7H8O2S |
分子量 |
156.20 g/mol |
IUPAC名 |
2-ethyl-3-hydroxypyran-4-thione |
InChI |
InChI=1S/C7H8O2S/c1-2-5-7(8)6(10)3-4-9-5/h3-4,8H,2H2,1H3 |
InChIキー |
AKZKYXGJTDNWLR-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=S)C=CO1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


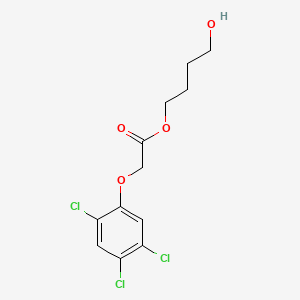

![(E)-but-2-enedioic acid;5-chloro-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12693360.png)

